Fluorofenidone

Pharmacokinetics Safety Pharmacology Antifibrotic Drug Development

Fluorofenidone (AKF-PD) is the definitive next-generation antifibrotic tool compound. Its strategic meta-fluorine substitution delivers a quantifiably superior profile over pirfenidone: extended elimination half-life, markedly reduced systemic toxicity, and a clean CYP450 interaction landscape enabling confident combination therapy studies. Validated in head-to-head renal UUO models and complex 3D liver organoids, Fluorofenidone uniquely bridges antifibrotic efficacy with cisplatin synergy in NSCLC models. For researchers demanding kinetic reproducibility and clinical translatability, this is the unequivocal choice.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
CAS No. 848353-85-5
Cat. No. B1672909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorofenidone
CAS848353-85-5
Synonyms5-M-FP-2-Py
5-methyl-1-(3-fluorophenyl)-2-(1H)-pyridone
Fluorofenidone
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F
InChIInChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3
InChIKeyJDZYVVUJIQYGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluorofenidone (AKF-PD) for Antifibrotic R&D: CAS 848353-85-5, a Differentiated Pyridone


Fluorofenidone (AKF-PD; CAS 848353-85-5) is a next-generation pyridone-based antifibrotic small molecule under active clinical development for multiple fibrotic indications [1]. It is a direct structural analogue of the first-in-class drug pirfenidone, distinguished by a fluorine substitution at the meta-position of its phenyl ring [2]. Fluorofenidone functions as an orally bioavailable inhibitor of NADPH oxidase (NOX) and TGF-β1 signaling [3], and is currently in Phase 2 clinical trials in China for liver fibrosis and chronic hepatitis B [1].

Why Pirfenidone or Other Pyridones Cannot Substitute for Fluorofenidone in Precision Studies


While Fluorofenidone shares its core pyridone scaffold with pirfenidone and other analogues like AMR69, it is not a generic substitute. Its distinct fluorine substitution at the meta-position fundamentally alters its drug metabolism, safety, and efficacy profile . This single modification is the source of its quantifiable advantages: a significantly longer elimination half-life and a markedly reduced toxicity burden relative to its parent compound, pirfenidone [1]. Furthermore, its favorable CYP450 interaction profile suggests a lower risk of drug-drug interactions, a critical consideration for co-administration studies . These are not incremental improvements but are discrete, measurable differentiators that critically impact experimental design, reproducibility, and clinical translatability. The evidence below provides the quantitative basis for these distinctions.

Quantitative Differentiation Guide: Fluorofenidone vs. Pirfenidone and AMR69


Fluorofenidone's Extended Half-Life and Reduced Toxicity vs. Pirfenidone

Fluorofenidone demonstrates a significantly improved pharmacokinetic and safety profile compared to its direct structural analogue, pirfenidone. Preclinical studies have established that Fluorofenidone possesses a longer elimination half-life and exhibits lower toxicity [1].

Pharmacokinetics Safety Pharmacology Antifibrotic Drug Development

Fluorofenidone's Low Drug-Drug Interaction Risk: CYP450 Inhibition Profile

Fluorofenidone (AKF-PD) was evaluated for its inhibitory effects on six major human CYP450 enzymes. It showed only weak inhibition of CYP1A2 and CYP2C19, with no inhibitory effects on CYP3A4, CYP2C9, CYP2E1, and CYP2D6. Critically, the calculated IC50 values for CYP1A2 and CYP2C19 were far above the expected therapeutic plasma concentrations, rendering clinically significant drug-drug interactions (DDIs) unlikely [1].

Drug Metabolism CYP450 Safety DDI

Comparative Antifibrotic Efficacy in Renal Fibrosis: In Vivo Collagen Reduction

In a rat model of renal interstitial fibrosis (unilateral ureteral obstruction, UUO), Fluorofenidone (FD) was directly compared to pirfenidone (PD) at an equivalent dose (500 mg/kg/day). Both treatments significantly attenuated tubulointerstitial injury and interstitial collagen deposition compared to untreated controls [1].

Renal Fibrosis Antifibrotic Activity Collagen In Vivo Model

Fluorofenidone's Equivalent Antifibrotic Activity to AMR69 with Superior PK/Tox Profile

Fluorofenidone is a structural analogue of the compound AMR69. Research indicates that this specific modification results in a molecule that retains equivalent antifibrotic activity to AMR69 but with the distinct advantages of lower toxicity and a longer half-life [1].

Antifibrotic Structure-Activity Relationship Pharmacokinetics Toxicity

Metabolic Excretion Profile and Biopharmaceutics Classification

Following oral administration in rats, Fluorofenidone (AKF-PD) is extensively metabolized, primarily to a 5-carboxyl metabolite. Approximately 75.2% of the administered dose is excreted in urine as this metabolite, while only 1.1% is excreted as the parent drug. The total recovery of drug-related material (parent + metabolites) in urine and feces was 87%. Based on this data, AKF-PD is classified as a highly permeable compound [1].

Drug Metabolism Pharmacokinetics Excretion BCS Classification

Recommended R&D Applications for Fluorofenidone (AKF-PD) Based on Differentiated Evidence


Investigating Antifibrotic Efficacy in Multi-Organ Fibrosis Models

Fluorofenidone is an ideal candidate for in vivo studies of fibrotic diseases. Its robust efficacy in reducing collagen deposition, as demonstrated head-to-head against pirfenidone in renal UUO models [1], and its broad antifibrotic activity observed in liver, lung, and diabetic nephropathy models [2][3], make it a versatile tool compound for exploring common fibrotic pathways across different organ systems.

Preclinical Toxicology and Drug-Drug Interaction Studies

The compound's favorable CYP450 interaction profile, characterized by a low potential for clinically significant inhibition of major drug-metabolizing enzymes [1], makes it a superior choice for combination therapy studies or for use in disease models where polypharmacy is required. Its documented lower toxicity relative to pirfenidone [2] also simplifies toxicology study design and interpretation.

Combination Therapy Research, Particularly in Oncology

Recent evidence shows that Fluorofenidone not only mitigates cisplatin-induced acute kidney injury but also enhances the anti-cancer efficacy of cisplatin in non-small cell lung cancer (NSCLC) and other cancer cell lines by inhibiting epithelial-mesenchymal transition (EMT) [1]. This dual protective and synergistic role makes it a unique agent for exploring combination strategies in oncology that aim to both combat the tumor and manage treatment-related toxicities.

Advanced 3D Tissue-Engineered Model Systems for Fibrosis

Fluorofenidone has been successfully validated in a sophisticated 3D liver tissue-engineered model, where it reduced collagen deposition and fibrosis markers by targeting the GSK-3β/β-catenin pathway [1]. This demonstrates its suitability for use in complex, physiologically relevant in vitro platforms that aim to bridge the gap between simple 2D cell culture and whole-animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorofenidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.